molecular formula C8H12N2 B159392 N-Phenylethylenediamine CAS No. 1664-40-0

N-Phenylethylenediamine

Cat. No. B159392
CAS RN: 1664-40-0
M. Wt: 136.19 g/mol
InChI Key: OCIDXARMXNJACB-UHFFFAOYSA-N
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Description

N-Phenylethylenediamine (NPE) is a versatile organic compound that appears as a colorless liquid . It is also known as N-(2-Aminoethyl)aniline . The linear formula of N-Phenylethylenediamine is C6H5NHCH2CH2NH2 .


Molecular Structure Analysis

The molecular weight of N-Phenylethylenediamine is 136.19 . The SMILES string representation of its structure is NCCNc1ccccc1 .


Physical And Chemical Properties Analysis

N-Phenylethylenediamine has a refractive index of n20/D 1.587 (lit.) . It has a boiling point of 262-264 °C (lit.) and a density of 1.041 g/mL at 25 °C (lit.) . It is recommended to store it at a temperature of 2-8°C .

Scientific Research Applications

  • Biochemical Studies : NPE is extensively used in various biochemical studies . Its ability to act as a chelating agent makes it particularly useful in these applications .

  • Photocatalytic Applications : There is research exploring the photocatalytic applications of Cu (II) complexes derived from NPE .

  • Synthesis of Novel Compounds : NPE is used in the synthesis of novel compounds, such as certain types of disperse reactive dyes .

  • Nanotechnology : NPE has been used in the formation of dual-phase thermosensitive ultrasmall gold nanoparticles .

  • Water Purification : NPE has potential applications in water purification, particularly in the context of reverse osmosis and nanofiltration membranes .

  • Medicine : NPE has been used in the development of EGFR inhibitor cobalt (III) prodrugs .

  • Optoelectronic Devices : NPE derivatives have been used in the development of multifunctional liquid crystal materials for optoelectronic devices . These materials have been used in organic light-emitting transistors (OLETs), organic field-effect optical waveguides (OFEWs), and organic electrofluorochromic (OEFC) devices .

  • Fluorescent Functionalisation : NPE has been used in the fluorescent functionalisation of naphthalimides . This process involves the reaction of NPE with the naphthalimide ring to yield intermediate species, which are then used in subsequent reactions .

  • Organic Electronics : NPE is used in the field of organic electronics, particularly in the development of organic semiconductors . These semiconductors have a wide range of applications, including integrated circuits, displays, photodetectors, and radio frequency identification (RFID) devices .

  • Art Restoration : NPE has been used in the photochemical degradation study of polyvinyl acetate paints used in artworks . This application is particularly relevant in the field of art restoration .

  • Molecular Imprinting Technology : NPE has been used in advances in molecularly imprinting technology for bioanalytical applications . This involves the creation of polymer matrices with specific recognition sites for target molecules .

  • Nanocrystal Heterostructures : NPE has been used in precursor reaction kinetics control compositional grading and size of CdSe1-x S x nanocrystal heterostructures .

Safety And Hazards

N-Phenylethylenediamine is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

N'-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDXARMXNJACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061861
Record name N-Phenylethylenediamine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Phenylethylenediamine

CAS RN

1664-40-0
Record name N-Phenylethylenediamine
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Record name 1,2-Ethanediamine, N1-phenyl-
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Record name N-Phenylethylenediamine
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Record name 1,2-Ethanediamine, N1-phenyl-
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Record name N-Phenylethylenediamine
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Record name N-phenylethylenediamine
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Synthesis routes and methods

Procedure details

It is known to produce certain unsymetrically substituted 1,2-ethanediamines. Current processes, however, have proven unacceptable. For example, G. I. Braz et al. disclosed that the aminoethylation of aniline with ethyleneimine afforded only a 13 percent yield of N-phenyl-1,2-ethanediamine. The remaining product comprised polyamino ethyl compounds of high molecular weight. Dokl. Akad. Nauk., 59, 489 (1948), Chem. Abstr., 42, 6747 (1948).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
FL Bach Jr, HJ Brabander… - Journal of the American …, 1957 - ACS Publications
… piperazines and N-phenylethylenediamine derivatives are … of N-phenylethylenediamine derivatives. These diamines are … N-atoms of the N-phenylethylenediamine structure. This led to …
Number of citations: 14 pubs.acs.org
M Poureskandari, E Safaei, SM Sajjadi… - Journal of Molecular …, 2015 - Elsevier
A new amine bis(phenol) ligand (HL PEA ), was synthesized and characterized by IR, 1 H NMR spectroscopic techniques and elemental analyses. The mononuclear iron(III) complex (…
Number of citations: 5 www.sciencedirect.com
L Li, O Haba, T Endo, M Ueda - High Performance Polymers, 2001 - journals.sagepub.com
… Thus, we selected N-phenylethylenediamine (2) which has primary and secondary amines in place of primary diamines. This article describes the synthesis and characterization of …
Number of citations: 12 journals.sagepub.com
IA Kaye, IC Kogon, CL Parris - Journal of the American Chemical …, 1952 - ACS Publications
… The product (Iaf ), containing a considerable amount of 1,1,2,2-tetraphenylethane, was obtained in low yield by treatment of N, N-dimethyl-N '-phenylethylenediamine with benzohydryl …
Number of citations: 18 pubs.acs.org
M Kojima, T Hibino, Y Ouyang, J Fujita - Inorganica chimica acta, 1986 - Elsevier
… of [Co(acac)z(Ph-en)]+ (acac = 2,4-pentanedionate ion; Ph-en = N-phenylethylenediamine) … of [Co(acac)z(Ph-en)]+ (acac = 2,4-pentanedionate ion; Ph-en = N-phenylethylenediamine) …
Number of citations: 8 www.sciencedirect.com
Y Ouyang, M Kojima, J Fujita - Inorganica chimica acta, 1986 - Elsevier
The [Co(acac) 2 (N-phenylethylenediamine)] + (acac= 2,4-pentanedionate ion)and[Co(acac) 2 (N,N′-diphenylethylenediamine)] + complexes were separated into two and three …
Number of citations: 2 www.sciencedirect.com
Y Ouyang, M Kojima, J Fujita - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
By reaction of [Co(acac) 2 (Ph-en)] + (acac=2,4-pentanedionate ion, Ph-en=N-phenylethylenediamine) with Ph-en in methanol in the presence of active charcoal, three racemic pairs of …
Number of citations: 3 www.journal.csj.jp
Y Ouyang, M Kojima, J Fujita - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
A series of complexes of the type, [Co(acac) 2 L] + , where acac=2,4-pentanedionate ion and L denotes R 1 R 2 NCH 2 CH 2 NR 3 R 4 (R 1 –R 4 =H or CH 3 ), N-phenylethylenediamine…
Number of citations: 25 www.journal.csj.jp
B Fernández, I Perillo, S Lamdan - Journal of the Chemical Society …, 1978 - pubs.rsc.org
… Compound (2) in neutral or alkaline media undergoes intramolecular aminolysis affording N-benzoyl-N-methyl-N'-phenylethylenediamine (3) by benzoyl transfer. Kinetic studies were …
Number of citations: 17 pubs.rsc.org
T Akagawa, G Ma, N Suzuki, S Ohba… - Bulletin of the …, 1989 - journal.csj.jp
… -en) 2 ] 2+ and of one racemic pair of diastereomers, ΔSS(ΛRR)-trans(N-Ph, N-Ph)-[Co(ox) (Ph-en) 2 ] + (pd=2,4-pentanedionate ion, ox=oxalate ion, Ph-en=N-phenylethylenediamine) …
Number of citations: 5 www.journal.csj.jp

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